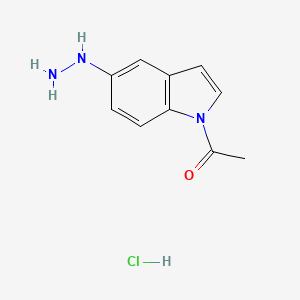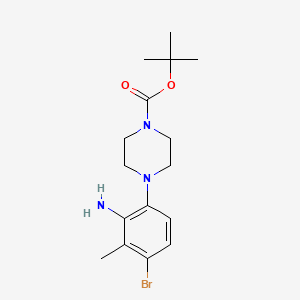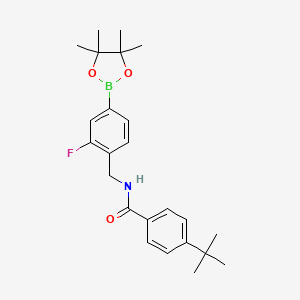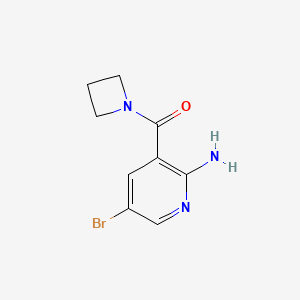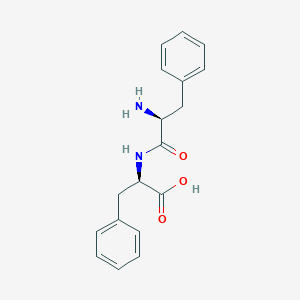
L-Phenylalanyl-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanine, N-L-phenylalanyl- is a derivative of phenylalanine, an essential aromatic amino acid. Phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine . D-Phenylalanine, N-L-phenylalanyl- is known for its role in various biochemical processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanine, N-L-phenylalanyl- can be achieved through several methods. One common approach involves the use of phenylalanine ammonia lyase (PAL) for the amination of cinnamic acids, followed by a chemoenzymatic deracemization process . This method provides high yield and excellent optical purity.
Industrial Production Methods
Industrial production of D-Phenylalanine, N-L-phenylalanyl- often involves large-scale asymmetric hydrogenation processes. These methods are designed to produce the compound in significant quantities while maintaining high purity and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanine, N-L-phenylalanyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a corresponding oxo group.
Reduction: Reduction reactions can convert oxo groups back to amino groups.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide, ammonia, and various oxidizing and reducing agents. Reaction conditions often involve specific pH levels, temperatures, and catalysts to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of phenylalanine, such as tyrosine and other amino acids .
Scientific Research Applications
D-Phenylalanine, N-L-phenylalanyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of D-Phenylalanine, N-L-phenylalanyl- involves its conversion to other biologically active compounds. It acts as a precursor for tyrosine, which is then converted into neurotransmitters like dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in mood regulation, pain perception, and stress response.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The L-isomer of phenylalanine, which is used in protein synthesis and has similar biochemical roles.
DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine, used in various therapeutic applications.
Tyrosine: A derivative of phenylalanine, involved in the synthesis of neurotransmitters and hormones.
Uniqueness
D-Phenylalanine, N-L-phenylalanyl- is unique due to its specific stereochemistry, which can influence its interaction with enzymes and receptors. This stereochemistry can result in different biological activities and therapeutic potentials compared to its L-isomer and racemic mixtures .
Properties
CAS No. |
2577-12-0 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16+/m0/s1 |
InChI Key |
GKZIWHRNKRBEOH-JKSUJKDBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)

